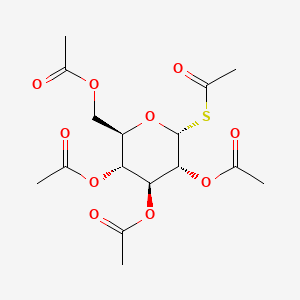

alpha-D-Glucopyranose, 1-thio-, pentaacetate

Übersicht

Beschreibung

Alpha-D-Glucopyranose, 1-thio-, pentaacetate is a derivative of glucose where the hydroxyl groups are acetylated, and one of the oxygen atoms is replaced by sulfur. This compound is an acetylated sugar with significant applications in organic synthesis and carbohydrate chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose, 1-thio-, pentaacetate typically involves the acetylation of alpha-D-Glucopyranose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the pentaacetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-D-Glucopyranose, 1-thio-, pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

Wissenschaftliche Forschungsanwendungen

Alpha-D-Glucopyranose, 1-thio-, pentaacetate has diverse applications in scientific research:

Biology: Employed in the study of enzyme-substrate interactions involving carbohydrates.

Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Wirkmechanismus

The mechanism of action of alpha-D-Glucopyranose, 1-thio-, pentaacetate involves its interaction with molecular targets such as enzymes and receptors. The acetylated sugar moiety can mimic natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The sulfur atom in the thio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-D-Glucopyranose, pentaacetate: Similar structure but with oxygen instead of sulfur.

Beta-D-Glucopyranose, pentaacetate: Differing in the anomeric configuration.

Alpha-D-Galactopyranose, pentaacetate: Differing in the sugar moiety.

Uniqueness

Alpha-D-Glucopyranose, 1-thio-, pentaacetate is unique due to the presence of the thio group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to participate in redox reactions. This makes it a valuable compound for studying sulfur-containing carbohydrates and their applications in various fields.

Biologische Aktivität

Alpha-D-Glucopyranose, 1-thio-, pentaacetate is a modified carbohydrate derivative characterized by the replacement of one oxygen atom in the glucose structure with a sulfur atom and the acetylation of hydroxyl groups. This compound has garnered attention due to its unique biological activities, particularly in metabolic processes and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHOS

Molecular Weight: 406.4 g/mol

CAS Number: 62860-10-0

The compound's structure allows it to interact with biological systems in ways that unmodified glucose cannot, primarily due to the presence of the sulfur atom which can form covalent bonds with nucleophiles in enzymes or receptors.

The biological activity of this compound is largely attributed to its metabolic pathways. Upon administration, this compound is hydrolyzed to release D-glucose, which can then enter glycolytic pathways. Studies indicate that it can enhance insulin secretion from pancreatic islets by acting as a fuel source for beta-cells, promoting insulinotropic effects without significantly increasing oxygen consumption in these cells .

Insulinotropic Effects

Research has shown that this compound exhibits significant insulinotropic activity. In isolated rat pancreatic islets, the compound was found to be efficiently taken up and converted into D-glucose, leading to increased insulin release. Notably, its metabolic efficiency surpassed that of unesterified D-glucose at equivalent concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its effectiveness against Mycobacterium tuberculosis (Mtb), it was found that thio-functionalized carbohydrates exhibited mycobactericidal effects at lower concentrations compared to their deacetylated counterparts . The presence of the sulfur atom appears to enhance the compound's ability to inhibit bacterial growth.

Comparative Studies

Comparative studies with other glucopyranose derivatives indicate that the unique structure of this compound confers distinct advantages in both metabolic and antimicrobial activities. For instance, modifications such as deacetylation significantly reduce its effectiveness against Mtb, highlighting the importance of the acetyl groups in maintaining biological activity .

Data Table: Summary of Biological Activities

Case Studies

- Insulinotropic Action Study : In a controlled experiment with isolated rat pancreatic islets, this compound demonstrated a capacity to increase intracellular D-glucose levels significantly more than regular glucose, suggesting a unique pathway for enhancing insulin release without increasing cellular respiration rates .

- Antimicrobial Efficacy Study : A series of tests on various thio-functionalized carbohydrates revealed that this compound exhibited potent activity against Mtb with MIC values significantly lower than those observed for non-thiolated counterparts. This suggests potential applications in developing new treatments for tuberculosis .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228524 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62860-10-0 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62860-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.